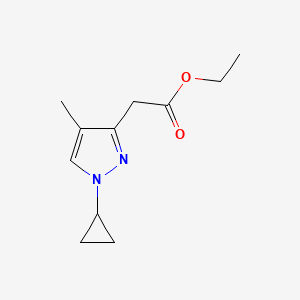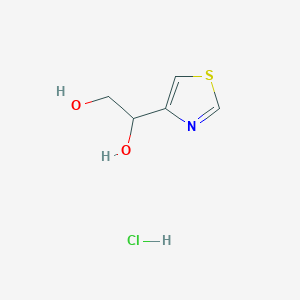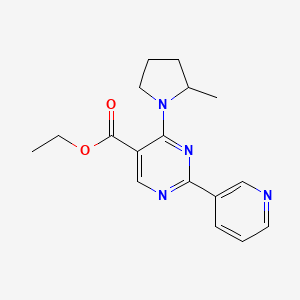![molecular formula C14H27NSi B6602312 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole CAS No. 90971-71-4](/img/structure/B6602312.png)
3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole is an organosilicon compound characterized by the presence of a pyrrole ring substituted with a tris(propan-2-yl)silyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole typically involves the reaction of a pyrrole derivative with a tris(propan-2-yl)silyl reagent under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of tris(propan-2-yl)silyl chloride to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of deoxygenated or hydrogenated products.
Substitution: Formation of various substituted pyrrole derivatives.
科学的研究の応用
3-Methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug candidates.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole involves its interaction with molecular targets through its silyl and pyrrole functional groups. The silyl group can enhance the compound’s stability and reactivity, while the pyrrole ring can participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- Triisopropylsilyl methacrylate
- Triisopropylsilyl chloride
- Triisopropylsilyl ethynyl
Comparison: 3-Methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole is unique due to the presence of both a pyrrole ring and a tris(propan-2-yl)silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds that may only contain the silyl group or the pyrrole ring.
特性
IUPAC Name |
(3-methylpyrrol-1-yl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NSi/c1-11(2)16(12(3)4,13(5)6)15-9-8-14(7)10-15/h8-13H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUGHKFJIMMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
![ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans](/img/structure/B6602249.png)




![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)





